molecular formula C8H6N2O6 B1345498 2-Methyl-3,5-dinitrobenzoic acid CAS No. 28169-46-2

2-Methyl-3,5-dinitrobenzoic acid

Cat. No.: B1345498
CAS No.: 28169-46-2
M. Wt: 226.14 g/mol
InChI Key: CDVNZMKTJIBBBV-UHFFFAOYSA-N
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Description

2-Methyl-3,5-dinitrobenzoic acid is an organic compound characterized by the presence of a methyl group and two nitro groups attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3,5-dinitrobenzoic acid can be synthesized through the nitration of 2-methylbenzoic acid. The nitration process typically involves the use of concentrated sulfuric acid and fuming nitric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the 3 and 5 positions of the aromatic ring .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar nitration protocols but with optimized conditions for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methyl-3,5-dinitrobenzoic acid and its derivatives often involves interactions with cellular membranes and enzymes. For instance, its antifungal activity is attributed to the disruption of fungal cell membranes and interference with ergosterol synthesis, a crucial component of fungal cell membranes . The nitro groups play a significant role in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

  • 3,5-Dinitrobenzoic acid
  • Methyl 3,5-dinitrobenzoate
  • 4-Nitrobenzoic acid

Comparison: 2-Methyl-3,5-dinitrobenzoic acid is unique due to the presence of the methyl group, which influences its reactivity and physical properties. Compared to 3,5-dinitrobenzoic acid, the methyl group in this compound can affect its solubility and melting point. Additionally, the methyl group can impact the compound’s steric and electronic properties, making it distinct in its chemical behavior and applications .

Properties

IUPAC Name

2-methyl-3,5-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O6/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVNZMKTJIBBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067360
Record name Benzoic acid, 2-methyl-3,5-dinitro-
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Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28169-46-2
Record name 2-Methyl-3,5-dinitrobenzoic acid
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Record name 3,5-Dinitro-o-toluic acid
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Record name 2-Methyl-3,5-dinitrobenzoic acid
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Record name Benzoic acid, 2-methyl-3,5-dinitro-
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Record name Benzoic acid, 2-methyl-3,5-dinitro-
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Record name 3,5-dinitro-o-toluic acid
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Record name 3,5-DINITRO-O-TOLUIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the key structural features of 2-Methyl-3,5-dinitrobenzoic acid observed in its crystal structure?

A1: The crystal structure of this compound reveals some interesting features. The molecule exhibits disorder in the positions of some atoms. Specifically, the oxygen atoms of the nitro groups, the methyl hydrogen atoms, and the carboxyl C=O and C—OH groups are disordered over two sets of sites. [] This means these atoms can occupy different positions within the crystal structure. The occupancy ratio for these disordered sites is 0.595(16):0.405(16). [] Furthermore, the molecules form inversion dimers in the crystal lattice, linked together by pairs of O—H⋯O hydrogen bonds. [] These hydrogen bonds involve both of the disordered carboxyl group components. Additional C—H⋯O bonds and weak C—H⋯π interactions further stabilize the crystal packing. []

Q2: What types of studies have been conducted on this compound beyond crystallography?

A2: While one abstract focuses solely on the crystallographic analysis of this compound [], another mentions investigations into its vibrational, optical, thermal, and theoretical properties. [] This suggests researchers are interested in understanding how this compound behaves under various conditions and exploring its potential for applications that rely on these properties, such as nonlinear optics.

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